molecular formula C19H18BrNO2S2 B2955328 3-(2-bromophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]propanamide CAS No. 2097910-57-9

3-(2-bromophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]propanamide

Cat. No.: B2955328
CAS No.: 2097910-57-9
M. Wt: 436.38
InChI Key: CWZSRWAKKSFOBZ-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]propanamide is a synthetic organic compound that features a bromophenyl group, a hydroxyethyl group, and two thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]propanamide typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of the bromine atom to the phenyl ring.

    Amidation: Formation of the amide bond by reacting an amine with a carboxylic acid derivative.

    Thiophene Functionalization: Incorporation of thiophene rings through cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group.

    Reduction: Reduction reactions could target the bromophenyl group or the amide bond.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce various functional groups to the phenyl ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Materials Science: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]propanamide
  • 3-(2-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]propanamide

Uniqueness

The presence of the bromine atom in 3-(2-bromophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]propanamide might confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs.

Properties

IUPAC Name

3-(2-bromophenyl)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO2S2/c20-16-5-2-1-4-14(16)7-8-18(22)21-13-19(23,15-9-11-24-12-15)17-6-3-10-25-17/h1-6,9-12,23H,7-8,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZSRWAKKSFOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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